3'-Methylcinnamanilide

Description

3'-Methylacetanilide (CAS: 537-92-8) is an aromatic amide derivative with the molecular formula C₉H₁₁NO . Structurally, it consists of a benzene ring substituted with a methyl group (-CH₃) at the meta position relative to an acetamide (-NHCOCH₃) functional group. This compound is part of the acetanilide family, widely studied for applications in organic synthesis, pharmaceuticals, and materials science.

Properties

Molecular Formula |

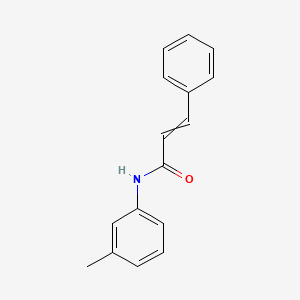

C16H15NO |

|---|---|

Molecular Weight |

237.30 g/mol |

IUPAC Name |

N-(3-methylphenyl)-3-phenylprop-2-enamide |

InChI |

InChI=1S/C16H15NO/c1-13-6-5-9-15(12-13)17-16(18)11-10-14-7-3-2-4-8-14/h2-12H,1H3,(H,17,18) |

InChI Key |

DCZZGCCJBFBLOX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C=CC2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Identifiers and Synonyms:

The compound is known by multiple synonyms, including:

Its registry numbers include CAS-537-92-8, MFCD00014962, and others, as listed in authoritative databases such as CC-DPS (Chemical Compounds Deep Profiling Services) .

Comparison with Similar Compounds

3'-Methylacetanilide belongs to a class of substituted acetanilides. Below is a comparative analysis with structurally related compounds, focusing on positional isomers and functional group analogs (data inferred from CC-DPS reports and QSAR-based profiling ):

Table 1: Structural and Functional Comparison

Key Observations:

Positional Isomerism Effects :

- The meta substitution in 3'-Methylacetanilide reduces steric hindrance compared to the ortho isomer, enhancing its stability in reaction conditions .

- The para isomer (N-Acetyl-p-toluidine) exhibits higher crystallinity due to symmetrical molecular packing, making it preferable in solid-phase syntheses.

Functional Group Influence :

- The acetamide group (-NHCOCH₃) in all analogs confers moderate hydrophilicity, but solubility varies with substituent position. For instance, the para isomer’s symmetry reduces its solubility in polar solvents compared to the meta derivative.

Reactivity and Applications :

- 3'-Methylacetanilide’s meta-substitution pattern makes it a versatile intermediate in synthesizing dyes and heterocyclic compounds, where regioselectivity is critical .

- In contrast, the ortho isomer’s steric effects limit its use in bulky reactions but favor niche applications in agrochemicals.

Research Findings and Trends

- QSAR Studies : Quantum chemistry-based models predict that 3'-Methylacetanilide’s electronic profile (e.g., dipole moment, HOMO-LUMO gap) differs significantly from its ortho and para isomers, influencing its binding affinity in biological systems .

- Thermodynamic Data : Statistical thermodynamics analyses suggest that the meta isomer has a marginally higher thermal stability (ΔH of vaporization ~52 kJ/mol) compared to the ortho analog .

Notes on Data Limitations

The evidence provided lacks explicit numerical data (e.g., melting points, solubility values) for 3'-Methylacetanilide and its analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.